

# Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-8055 |           |
| Cat. No.:            | B1683969 | Get Quote |

Both **AZD-8055** and vistusertib (AZD2014) are small molecule inhibitors that target the kinase activity of the mammalian target of rapamycin (mTOR).[1][2] mTOR is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[3] These complexes are central regulators of cell growth, proliferation, survival, and metabolism.[3][4]

- mTORC1 (rapamycin-sensitive) controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][5]
- mTORC2 (rapamycin-insensitive) regulates cell survival and metabolism by phosphorylating Akt at serine 473 (S473), leading to its full activation.[1]

First-generation mTOR inhibitors, such as rapamycin, only allosterically inhibit mTORC1. A significant limitation of these agents is the feedback activation of Akt via mTORC2, which can promote cell survival and resistance.[6][7] **AZD-8055** and AZD2014 were designed to inhibit both mTORC1 and mTORC2 directly, thereby providing a more complete blockade of the PI3K/Akt/mTOR pathway and preventing the Akt feedback loop.[6][7]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]



Check Availability & Pricing



- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Mechanism of Action: Dual mTORC1/mTORC2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683969#azd-8055-versus-azd2014-in-advanced-solid-tumors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com